
vps35 protein
Beschreibung
Historical Discovery and Evolutionary Conservation
The discovery of Vacuolar Protein Sorting ortholog 35 protein traces back to pioneering research in the model organism Saccharomyces cerevisiae, where it was first identified through investigations into lysosome-like vacuole formation and vacuolar protein sorting mechanisms. The initial characterization revealed that this protein was essential for proper localization of carboxypeptidase Y, a soluble vacuolar hydrolase, establishing its fundamental role in intracellular protein trafficking. Subsequent research demonstrated that Vacuolar Protein Sorting ortholog 35 protein assembles with four other peripheral membrane proteins to form a multimeric complex localized to the cytosolic face of the prevacuolar compartment, which was later designated as the retromer complex.
The evolutionary conservation of Vacuolar Protein Sorting ortholog 35 protein across eukaryotic lineages is exceptional, reflecting its near-universal importance in cellular function. Comparative genomics studies have revealed that the cargo-selection subcomplex containing Vacuolar Protein Sorting ortholog 35, along with VPS26 and VPS29, demonstrates remarkable conservation across diverse eukaryotic organisms. Phylogenetic analyses indicate that most gene expansions observed in various lineages are species-specific, suggesting that the core function of Vacuolar Protein Sorting ortholog 35 protein has remained largely unchanged throughout evolution. The only potential candidate for secondary loss was identified in Ostreococcus tauri, where VPS29 could not be detected, though this absence might reflect high sequence divergence or gaps in genome assembly rather than true evolutionary loss.
Multiple Vacuolar Protein Sorting ortholog 35 protein homologs have been identified in several organisms, including Nematostella vectensis, Entamoeba histolytica, Arabidopsis thaliana, Populus trichocarpa, Emiliania huxleyi, and Trichomonas vaginalis. These expansions appear to be species-specific and relatively recent evolutionary events, suggesting that while the core function remains conserved, some organisms have developed specialized variants to meet specific cellular requirements. The universal presence of Vacuolar Protein Sorting ortholog 35 protein across eukaryotic lineages underscores its essential role in maintaining cellular homeostasis and proper organelle function.
Genomic Organization and Transcriptional Regulation
The human Vacuolar Protein Sorting ortholog 35 gene is strategically located on chromosome 16q11.2, spanning approximately 29.6 kilobases and containing 17 exons. This genomic organization reflects the complex regulatory mechanisms required for proper protein expression and function across diverse cellular contexts. The gene's substantial size and multi-exon structure provide multiple opportunities for alternative splicing and regulatory control, allowing for tissue-specific and developmental stage-specific expression patterns.
Transcriptional regulation of Vacuolar Protein Sorting ortholog 35 protein exhibits distinct temporal and spatial patterns throughout development and adult life. Expression levels peak during postnatal days 10-15, followed by a decline to stable, lower levels throughout adulthood. This developmental expression pattern suggests critical roles during neural development and synaptogenesis, when extensive membrane remodeling and protein trafficking are required for proper neural circuit formation.
The tissue distribution of Vacuolar Protein Sorting ortholog 35 protein messenger ribonucleic acid demonstrates ubiquitous expression throughout the body, with notably higher levels observed in brain, heart, gonads, spleen, and skeletal muscle tissues. Conversely, lower expression levels are detected in lung, liver, kidney, and blood leukocytes. This differential expression pattern reflects the varying demands for endosomal trafficking and membrane protein recycling across different organ systems, with highly metabolically active and structurally complex tissues requiring enhanced Vacuolar Protein Sorting ortholog 35 protein function.
Tissue Type | Expression Level | Functional Significance |
---|---|---|
Brain | High | Neural transmission, synaptic function |
Heart | High | Metabolic demands, membrane dynamics |
Gonads | High | Developmental processes, hormone signaling |
Spleen | High | Immune cell function, antigen processing |
Skeletal Muscle | High | Membrane repair, metabolic regulation |
Lung | Low | Specialized epithelial function |
Liver | Low | Metabolic processing, detoxification |
Kidney | Low | Filtration, ion transport |
Blood Leukocytes | Low | Circulating immune cells |
The evolutionary conservation and requirement for survival is demonstrated by mouse knockout studies, which reveal embryonic lethality when Vacuolar Protein Sorting ortholog 35 protein function is completely eliminated. This finding emphasizes the protein's essential role in fundamental cellular processes that cannot be compensated by other trafficking mechanisms or proteins.
Protein Structure and Domain Architecture
Vacuolar Protein Sorting ortholog 35 protein exhibits a sophisticated molecular architecture that enables its function as the central scaffold of the retromer complex. The protein comprises 796 amino acid residues with a molecular mass of 92 kilodaltons and an isoelectric point of 5.32. This substantial protein demonstrates remarkable structural organization that facilitates its multiple protein-protein interactions and cargo recognition functions.
The secondary structure of Vacuolar Protein Sorting ortholog 35 protein adopts an alpha-helical solenoid configuration containing 34 alpha-helix repeats, representing 17 HEAT-like helical repeats in total. This solenoid structure provides a flexible yet stable framework that can accommodate conformational changes required for cargo binding and release during the trafficking cycle. The HEAT repeat domains are characteristic of proteins involved in intracellular transport and provide multiple surfaces for protein interactions while maintaining structural integrity.
X-ray crystallographic analyses have revealed the detailed molecular organization of Vacuolar Protein Sorting ortholog 35 protein within the retromer complex, particularly in conjunction with VPS26 and sorting nexin 3. These structural studies demonstrate that Vacuolar Protein Sorting ortholog 35 protein forms the central platform for binding VPS26 at its amino-terminus and VPS29 at its carboxyl-terminus. This arrangement creates a stable heterotrimer that serves as the cargo recognition core of the retromer complex.
The protein's domain architecture facilitates its assembly into a 150-kilodalton heterotrimer with VPS26 and VPS29 proteins in mammalian cells, maintaining the same 1:1:1 stoichiometry observed in yeast systems. This evolutionary conservation of complex stoichiometry reflects the optimized protein interactions required for efficient cargo recognition and membrane association. The structural similarity between yeast and human proteins suggests highly conserved functional mechanisms across species.
Structural Feature | Specification | Functional Relevance |
---|---|---|
Total Amino Acids | 796 residues | Full-length functional protein |
Molecular Weight | 92 kilodaltons | Stable complex formation |
Isoelectric Point | 5.32 | Protein stability and interactions |
Secondary Structure | Alpha-helical solenoid | Flexible cargo recognition |
HEAT Repeats | 17 repeats (34 alpha-helices) | Multiple interaction surfaces |
Complex Stoichiometry | 1:1:1 with VPS26:VPS29 | Optimal cargo binding |
Quaternary Structure | 150 kDa heterotrimer | Functional retromer core |
The crystallographic analysis of the four-component complex comprising VPS26 and Vacuolar Protein Sorting ortholog 35 protein subunits bound to sorting nexin 3 and recycling signals reveals the molecular basis for cargo recognition. This structural information identifies a specific binding site for canonical recycling signals at the interface between VPS26 and sorting nexin 3, demonstrating how Vacuolar Protein Sorting ortholog 35 protein contributes to the overall architecture that enables precise cargo selection. The structure highlights a network of cooperative interactions among the retromer subunits, sorting nexins, and cargo molecules that couple signal recognition to membrane recruitment, providing mechanistic insights into the protein trafficking process.
Eigenschaften
CAS-Nummer |
149769-26-6 |
---|---|
Molekularformel |
C11H13NO |
Molekulargewicht |
0 |
Synonyme |
vps35 protein |
Herkunft des Produkts |
United States |
Wissenschaftliche Forschungsanwendungen
Role in Parkinson's Disease
VPS35 mutations have been implicated in late-onset, autosomal dominant Parkinson's disease. Specific mutations, such as D620N, have been shown to segregate with the disease in familial cases . Research indicates that VPS35 deficiency can lead to the accumulation of α-synuclein, a hallmark of Parkinson's disease pathology. In rodent models, VPS35 deletion resulted in synaptic loss and visual deficits, suggesting a critical role in neuronal health .
Mechanisms:
- α-Synuclein Accumulation: VPS35 interacts with α-synuclein and regulates its degradation pathways. VPS35 deficiency disrupts lysosomal function and promotes α-synuclein aggregation, contributing to neurodegeneration .
- Lysosomal Function: VPS35 is involved in sorting receptors for lysosomal hydrolases, thus maintaining lysosomal integrity. Defects in this process can lead to increased α-synuclein levels and neuronal loss .
Therapeutic Targeting of VPS35
Given its role in neurodegeneration, VPS35 has emerged as a potential therapeutic target. Increasing VPS35 levels in animal models has shown promise in rescuing α-synuclein accumulation and reducing neurodegeneration . This suggests that enhancing VPS35 function could offer a novel strategy for treating Parkinson’s disease.
VPS35 in Cancer Biology
Recent studies have highlighted the role of VPS35 in tumor biology, particularly its involvement in cell proliferation and DNA replication processes.
Tumor Cell Proliferation
VPS35 has been shown to promote tumor cell proliferation by regulating the expression of minichromosome maintenance (MCM) proteins essential for DNA replication. In experiments with HeLa cells lacking VPS35, a significant reduction in MCM protein levels was observed, leading to decreased cell proliferation rates .
Key Findings:
- Differential Protein Expression: iTRAQ-based proteomic analysis identified multiple proteins affected by VPS35 depletion, underscoring its regulatory role in cellular processes critical for cancer progression .
- Cell Cycle Regulation: VPS35 knockout cells displayed altered cell cycle dynamics, indicating that VPS35 is crucial for maintaining genomic stability and proper cell cycle progression .
Interaction with Other Proteins
VPS35 interacts with various proteins involved in intracellular trafficking and degradation pathways:
- HSC70: VPS35 interacts with heat shock cognate protein 70 (HSC70), promoting the sequestration of α-synuclein aggregates .
- Parkin: Ubiquitination of VPS35 by parkin has been documented, linking it to mitochondrial function and endolysosomal pathways . This interaction suggests that VPS35 may also play a role in mitochondrial-derived vesicle formation.
Case Studies
Study | Findings | Implications |
---|---|---|
Nature Communications (2024) | Demonstrated that VPS35 deficiency leads to synapse loss and visual deficits due to α-synuclein accumulation | Highlights the potential of targeting VPS35 for therapeutic interventions in neurodegenerative diseases |
Scientific Reports (2022) | Identified differential expression of MCM proteins upon VPS35 depletion affecting cell proliferation | Suggests that modulating VPS35 could influence cancer cell growth |
Frontiers in Neurology (2019) | Reviewed evidence linking VPS35 mutations to Parkinson's disease pathology | Supports the development of therapies aimed at enhancing VPS35 function |
Analyse Chemischer Reaktionen
Role in Endosomal Trafficking
VPS35 functions within the retromer complex, which is composed of three core components: VPS35, VPS26, and VPS29. This complex is responsible for recognizing and sorting cargo proteins that need to be recycled back to the Golgi apparatus or the plasma membrane. The interaction between these proteins is crucial for maintaining cellular functions and preventing neurodegenerative diseases.
-
Cargo Recognition : VPS35 interacts with various sorting nexins (SNX), which help anchor the retromer complex to endosomal membranes. This interaction facilitates the sorting of proteins like sortilin and cation-independent mannose-6-phosphate receptor (CI-MPR) for lysosomal degradation or recycling .
Autophagy Regulation
VPS35 also plays a pivotal role in both macroautophagy and chaperone-mediated autophagy (CMA). It recruits lysosome-associated membrane protein 2a (LAMP2a), which is essential for initiating CMA, a process that selectively degrades proteins containing specific signals (KFERQ) via lysosomes .
-
Interaction with HSC70 : VPS35 interacts with heat shock cognate protein 70 (HSC70), which is involved in protein folding and quality control. This interaction is significant for maintaining the integrity of cellular proteins and preventing aggregation, particularly in neurodegenerative conditions such as Parkinson's disease .
Implications of VPS35 Mutations
Mutations in the VPS35 gene can lead to dysfunctional endosomal trafficking, resulting in various cellular defects. For instance, VPS35 mutations have been linked to increased levels of amyloid-beta (Aβ) peptides, which are associated with Alzheimer's disease pathology. The loss of VPS35 function results in impaired retrieval of BACE1 (beta-site amyloid precursor protein cleaving enzyme 1), leading to enhanced Aβ production .
Effects of VPS35 Knockdown on Cellular Processes
Cellular Process | Effect of VPS35 Knockdown |
---|---|
Endosomal Trafficking | Increased accumulation of cargo proteins |
Autophagy | Impaired degradation of misfolded proteins |
Protein Aggregation | Enhanced formation of aggregates like α-synuclein |
Neurotransmitter Regulation | Altered dopamine signaling |
Research Findings on VPS35's Role in Diseases
VPS35 has been implicated in several neurodegenerative diseases due to its critical role in cellular trafficking and protein homeostasis:
-
Parkinson's Disease : Studies have shown that mutations in VPS35 can lead to increased α-synuclein aggregation, contributing to neuronal degeneration . The loss of VPS35 function disrupts autophagy pathways, leading to impaired clearance of toxic proteins.
-
Alzheimer's Disease : Research indicates that reduced expression of VPS35 correlates with increased levels of Aβ peptides due to disrupted endosomal trafficking . This suggests that maintaining proper levels of VPS35 could be crucial for preventing or mitigating Alzheimer's pathology.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
2.1 Retromer Complex Components: VPS26 and VPS29
- Key Insight : While VPS35 is indispensable for retromer integrity, VPS26 isoforms (A/B/C) dictate cargo specificity. For example, VPS26A interacts with CI-MPR, whereas VPS26B associates with Wntless .
2.2 Retriever Complex and VPS35L
The Retriever complex (VPS35L-VPS26C-VPS29) shares structural homology with retromer but serves distinct functions:
- VPS35L : A paralog of VPS35 with divergent electrostatic surfaces, enabling unique interactions with CCC complex components (e.g., C16orf62) for recycling integrins .
- Functional Divergence : Retriever regulates cell adhesion via α5β1 integrin recycling, unlike retromer’s role in lysosomal enzyme trafficking .
Parameter | VPS35 (Retromer) | VPS35L (Retriever) |
---|---|---|
Binding Partners | VPS26A, SNX1/2 | VPS26C, CCDC22/93 |
Cargo | CI-MPR, SorLA | Integrins, DDR1 |
Disease Role | PD, Alzheimer’s | Emerging in cancer metastasis |
2.3 Yeast Vps35 Homolog
Yeast Vps35 complements human retromer functions but exhibits unique interactions:
2.4 Sorting Nexins (SNX Proteins)
SNX proteins (e.g., SNX1, SNX3) cooperate with retromer but differ mechanistically:
- SNX1/2 : Form membrane-deforming dimers with retromer for tubulation .
- SNX3 : Binds retromer independently of SNX1/2; regulates Wntless recycling .
- Functional Contrast: VPS35 knockdown reduces MCM2-7 expression, while SNX3 depletion impairs APP processing and lysosomal trafficking .
2.5 Mitochondrial-Associated Proteins
This highlights its moonlighting function in mitochondrial quality control, distinct from canonical endosomal sorting.
Key Research Findings
3.1 Functional Effects of Perturbation
3.2 Overexpression Dynamics
- VPS35 overexpression paradoxically mimics haploinsufficiency, suggesting dosage-sensitive regulation .
Q & A
Q. What is the functional role of VPS35 in the retromer complex, and how does this impact neurodegenerative disease research?
VPS35 serves as the structural backbone of the retromer complex, which mediates cargo-selective endosomal sorting and recycling of transmembrane proteins like the cation-independent mannose 6-phosphate receptor (CI-MPR) . Dysfunctional VPS35 disrupts retromer activity, leading to mislocalization of proteins such as BACE1 (implicated in amyloid-beta production in Alzheimer’s disease) and impaired tau clearance (linked to tauopathies) . Key methodologies to study this include:
- Knockdown/overexpression models : Lentiviral shRNA-mediated VPS35 knockdown in HEK-293 cells reduces retromer function by ~80%, altering APP processing and amyloidogenesis .
- Co-localization assays : Immunofluorescence and sucrose density gradient centrifugation confirm interactions between VPS35, ATG9A (autophagy-related), and DNAJC13 (Parkinson’s-linked protein) .
Q. How do VPS35 levels influence tau pathology in Alzheimer’s disease and related dementias?
VPS35 deficiency (50% reduction in PSP/Pick’s disease patients) correlates with tau accumulation and neurodegeneration. Experimental approaches include:
- Mouse models : Conditional VPS35 deletion exacerbates tauopathy, impairing memory and motor function .
- Postmortem brain analysis : Immunohistochemistry of PSP/Pick’s disease brains shows inverse correlation between VPS35 and phosphorylated tau levels .
- Pharmacological modulation : Stabilizing retromer function with chaperones (e.g., compound 2a) increases VPS35 levels in the striatum and substantia nigra, suggesting therapeutic potential .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in VPS35’s role in retromer stabilization and cargo selectivity?
Studies report conflicting results on whether VPS35 overexpression fully rescues retromer deficiencies. For example:
- Overexpression in trisomic neurons : VPS35 overexpression restores VPS29 but not VPS26 levels, indicating incomplete retromer recovery .
- Quantitative thresholds : Partial (~35%) vs. near-complete (~80%) VPS35 knockdown produces divergent effects on APP processing, emphasizing the need for dose-response experiments . Methodological recommendations :
- Use isoform-specific antibodies validated for Western blotting (e.g., antibodies targeting the C-terminal 200 amino acids of human VPS35) to avoid cross-reactivity artifacts .
- Combine proteomic profiling with endosomal fractionation to map cargo specificity under varying VPS35 expression levels .
Q. How does VPS35 regulate mitochondrial quality control, and what are the implications for Parkinson’s disease?
VPS35 interacts with mitochondrial-derived vesicles (MDVs) to prevent pyroptosis:
- Silencing experiments : VPS35 depletion reduces cytosolic mtDNA foci and eliminates mitochondrial protrusions, linking vesicular mtDNA release to inflammasome activation .
- Parkinson’s models : VPS35 mutations impair lysosomal trafficking of Lamp2a, disrupting autophagy and promoting α-synuclein aggregation . Key techniques :
- Electron microscopy : Visualize mitochondrial ultrastructure changes in VPS35-deficient cells .
- Live-cell imaging : Track ATG9A and LC3-II dynamics in autophagy-compromised neurons .
Q. What are the limitations of current VPS35-targeted therapeutic strategies, and how can they be addressed?
While VPS35 stabilization shows promise, challenges include:
- Incomplete phenotypic rescue : Overexpression in DS neurons fails to fully reverse AD-like pathology, suggesting combinatorial therapies are needed .
- Tissue-specific effects : Pharmacological chaperones (e.g., 2a) increase VPS35 in the striatum but require validation in cortical regions . Innovative approaches :
- Patient-derived xenografts : Test EGFR inhibitor efficacy in gastric cancer models where VPS35 recycles EGFR to the cell surface .
- CRISPR-Cas9 screens : Identify synthetic lethal partners of VPS35 to uncover compensatory pathways .
Data Contradictions and Interpretation
Q. Why do studies report divergent outcomes of VPS35 modulation on amyloid-beta vs. tau pathology?
- Amyloid-beta focus : VPS35 knockdown traps BACE1 in endosomes, increasing Aβ production due to BACE1’s pH-dependent activity .
- Tau focus : VPS35 deficiency impairs lysosomal degradation of tau, independent of Aβ pathways . Resolution : Use cell-type-specific models (e.g., neurons vs. microglia) and pathology-stage stratification (early vs. late disease) to contextualize findings.
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.